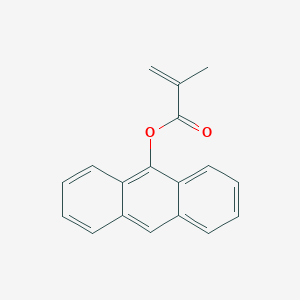

9-anthryl methacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-anthryl methacrylate typically involves the esterification of anthracene-9-methanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .

化学反応の分析

Types of Reactions

9-anthryl methacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Anthracen-9-yl methanol.

Substitution: Various substituted anthracene derivatives.

科学的研究の応用

Polymer Chemistry

Photopolymerization and Copolymerization:

9-AMMA can undergo various polymerization techniques, including classical polymerization, photopolymerization, and atom transfer radical polymerization (ATRP). It is often copolymerized with other monomers like methyl methacrylate (MMA) to create luminescent polymers with enhanced mechanical properties. Studies indicate that incorporating anthracene units into polymer chains increases viscosity and hardness, making them suitable for applications requiring robust materials .

Table 1: Properties of Polymers Derived from 9-AMMA

| Polymer Type | Composition | Key Properties |

|---|---|---|

| Homopolymer | Poly(9-anthrylmethyl methacrylate) | High fluorescence; suitable for optical applications |

| Copolymer | P(MMA-co-9-AMMA) | Enhanced mechanical strength; increased viscosity |

| Graft Copolymer | Grafted with styrene | Improved thermal stability; versatile application potential |

Biomedical Applications

Fluorescent Probes:

One of the most promising applications of 9-AMMA is in the development of fluorescent probes for biomedical diagnostics. For instance, polymers derived from 9-AMMA have been linked to nanoparticles to amplify fluorescence signals for DNA detection, significantly enhancing sensitivity in diagnostic assays .

Optical Fiber Sensors:

9-AMMA has also been utilized in the fabrication of optical fiber sensors capable of detecting specific antibiotics like tetracycline. The fluorescence emitted by the copolymer facilitates the accurate determination of drug concentrations in biological samples .

Energy Storage

Conductive Polymer Binders:

In energy storage technologies, particularly lithium-ion batteries, 9-AMMA-based polymers serve as conductive binders that enhance battery performance. The aromatic content from anthracene groups improves conductivity and stability during charge-discharge cycles, making these materials valuable for next-generation battery designs .

Environmental Sensors

Detection of Pollutants:

Research has demonstrated the potential of 9-AMMA in creating sensors that detect environmental pollutants. The luminescent properties of the resulting polymers enable them to serve as effective probes for monitoring chemical contaminants in water and air .

Case Study 1: Fluorescent Detection Systems

A study demonstrated the use of poly(9-anthrylmethyl methacrylate) as a fluorescent probe for detecting DNA sequences. The incorporation of this polymer on magnetic nanoparticles allowed for significant amplification of fluorescence signals, improving detection limits by an order of magnitude compared to conventional methods .

Case Study 2: Optical Fiber Sensors

In another investigation, researchers developed an optical fiber sensor using a copolymer of MMA and 9-AMMA to specifically detect tetracycline concentrations. The sensor exhibited high sensitivity and selectivity, showcasing its potential utility in clinical settings for antibiotic monitoring .

作用機序

The mechanism of action of 9-anthryl methacrylate involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, affecting its structure and function. In materials science, its photophysical properties are exploited to create materials with specific electronic and optical characteristics .

類似化合物との比較

Similar Compounds

- 9-(4-Phenyl)anthracene

- 9-(4-Phenylethynyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9-anthryl methacrylate is unique due to its combination of an anthracene moiety with a methacrylate ester group. This structure imparts specific photophysical properties, making it suitable for applications in advanced materials and biological imaging .

生物活性

9-Anthryl methacrylate (9-AMMA), also known as 9-anthracenylmethyl methacrylate, is a compound that has garnered attention in various fields due to its unique photophysical properties and potential applications in materials science and biomedicine. This article explores the biological activity of 9-AMMA, highlighting its synthesis, properties, and various studies that illustrate its utility in biological contexts.

- Molecular Formula : C19H16O2

- Molecular Weight : 276.33 g/mol

- CAS Number : 31645-35-9

- Appearance : Pale yellow crystals

9-AMMA is synthesized through a reaction involving 9-anthracene-methanol and methacryloyl chloride, typically in the presence of a base such as triethylamine. The synthesis process yields a product that can be characterized by techniques like NMR and IR spectroscopy, confirming its structure and purity .

Fluorescent Probes

One of the most notable applications of 9-AMMA is as a fluorescent probe in biological systems. Its ability to fluoresce under UV light makes it suitable for use in optical sensors. For instance, it has been utilized in the development of optic fiber sensors for detecting tetracycline, demonstrating its potential in medical diagnostics .

Self-Healing Hydrogels

Recent studies have incorporated 9-AMMA into self-healing hydrogels. These hydrogels exhibit fluorescence and are capable of undergoing structural recovery after damage. The incorporation of 9-AMMA enhances the mechanical properties and fluorescence characteristics of the hydrogels, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering .

Copolymerization Studies

Research has shown that copolymerizing 9-AMMA with other methacrylates can significantly alter the physical properties of the resulting materials. For example, copolymers formed with methyl methacrylate (MMA) have been analyzed for their thermal stability and mechanical strength. The introduction of anthryl groups has been found to increase viscosity and hardness up to a certain percentage (20% anthryl content), indicating enhanced material properties .

Photophysical Properties

The photophysical behavior of 9-AMMA has been extensively studied, particularly its luminescent properties when subjected to UV irradiation. The anthracene moiety allows for efficient energy transfer processes, making it a valuable component in luminescent materials. Studies indicate that upon UV exposure, copolymers containing 9-AMMA undergo dimerization reactions that can be monitored via changes in fluorescence intensity .

Case Study 1: Fluorescence in Biological Imaging

In one study, researchers utilized 9-AMMA as a fluorescent marker in cellular imaging. The compound's ability to emit strong fluorescence allowed for effective visualization of cellular structures under fluorescence microscopy. This application highlights its potential utility in biological research for tracking cellular processes .

Case Study 2: Drug Delivery Systems

Another significant application was demonstrated in drug delivery systems where 9-AMMA-modified polymers were used to encapsulate therapeutic agents. The resulting formulations exhibited controlled release profiles and enhanced bioavailability due to the polymer's amphiphilic nature. This property is crucial for designing effective drug delivery vehicles .

Data Tables

The following table summarizes key research findings related to the biological activity and applications of 9-AMMA:

特性

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。